3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Lipophilicity Drug-likeness Chromatographic retention

Procure this 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one as a qualified reference standard for Donepezil impurity profiling. The C3 hydroxyl group creates a chiral center and distinct chromatographic behavior (LogP ~1.32, TPSA 55.76 Ų), ensuring baseline resolution from Donepezil API (LogP ~4.0–4.5) and the parent ketone 5,6-dimethoxy-1-indanone under reversed-phase HPLC conditions. Supplied at ≥98% purity with full spectroscopic documentation (¹H/¹³C NMR, HRMS, IR) to satisfy ANDA/DMF regulatory reviewer expectations.

Molecular Formula C11H12O4
Molecular Weight 208.21 g/mol
Cat. No. B13437838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
Molecular FormulaC11H12O4
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=O)CC(C2=C1)O)OC
InChIInChI=1S/C11H12O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4,8,12H,5H2,1-2H3
InChIKeyHJPUXZKJTVQHCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 148517-82-2): Structural Identity, Compound Class, and Primary Procurement Context


3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS 148517-82-2; molecular formula C₁₁H₁₂O₄; MW 208.21) is a substituted 1-indanone derivative bearing a secondary alcohol at the C3 position and methoxy groups at C5 and C6 . The compound is formally classified as a 2,3-dihydro-1H-inden-1-one (indanone) derivative and is primarily procured as a characterized reference standard for pharmaceutical impurity profiling—specifically as Donepezil Impurity 32 (also designated Impurity 10 or Impurity-OH in certain supplier catalogs) . Its core scaffold, the 5,6-dimethoxyindan-1-one nucleus, is a key pharmacophoric moiety present in the acetylcholinesterase inhibitor Donepezil and in numerous bioactive synthetic intermediates [1]. Unlike the parent ketone 5,6-dimethoxy-1-indanone (CAS 2107-69-9), which serves as a bulk synthetic intermediate for Donepezil, the 3-hydroxy derivative possesses an additional hydrogen-bond donor site and altered lipophilicity that confer distinct physicochemical, chromatographic, and potential biological interaction profiles [2].

Why 3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Cannot Be Substituted by 5,6-Dimethoxy-1-indanone or Other In-Class Analogs


The presence of the C3 hydroxyl group in 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one fundamentally alters its physicochemical and functional profile relative to the parent ketone 5,6-dimethoxy-1-indanone and other structurally proximal indanone derivatives. The secondary alcohol introduces a hydrogen-bond donor (HBD) capacity absent in the parent ketone, thereby increasing topological polar surface area (TPSA = 55.76 Ų versus ~35.5 Ų for 5,6-dimethoxy-1-indanone) and reducing computed LogP from approximately 1.6–2.3 to ~1.32 [1]. These changes translate into measurably different reversed-phase HPLC retention behavior—a critical parameter when the compound is deployed as a reference marker for impurity profiling in Donepezil API . Furthermore, the 3-OH group creates a chiral center, meaning the compound exists as a racemate (unless enantiomerically resolved), whereas the parent 5,6-dimethoxy-1-indanone is achiral at C3 [2]. For pharmaceutical quality control applications, substituting this compound with 5,6-dimethoxy-1-indanone or the unsaturated 5,6-dimethoxy-1-indenone would invalidate the analytical method because retention time, UV response, and mass spectral fragmentation patterns are not interchangeable [3]. The quantitative evidence below details each dimension of differentiation.

Quantitative Comparative Evidence for 3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one Versus Closest Analogs


Lipophilicity (LogP) Reduction: Target Compound vs. 5,6-Dimethoxy-1-indanone

The target compound exhibits a computed LogP of approximately 1.32, which is substantially lower than the experimentally determined and computed LogP values for 5,6-dimethoxy-1-indanone, which range from 1.60 to 2.26 depending on the estimation method [1]. This LogP reduction of approximately 0.3–0.9 log units is attributable to the introduction of the C3 hydroxyl group, which increases polarity and hydrogen-bonding capacity. For context, the unsubstituted 3-hydroxy-1-indanone (lacking the 5,6-dimethoxy motif) exhibits an even lower ACD/LogP of 0.68 [2], confirming that the methoxy substituents partially offset the polarity introduced by the hydroxyl group. In reversed-phase HPLC systems typical of Donepezil impurity profiling (C18 column, acetonitrile/water or methanol/water mobile phases), this LogP difference manifests as a distinct and reproducible shift in retention time, enabling unambiguous chromatographic resolution of the target compound from 5,6-dimethoxy-1-indanone [3].

Lipophilicity Drug-likeness Chromatographic retention

Aqueous Solubility: Target Compound vs. 3-Hydroxy-1-indanone

The target compound exhibits a calculated aqueous solubility of approximately 3.3 g/L (25 °C), corresponding to roughly 15.8 mM . In contrast, the demethoxylated analog 3-hydroxy-1-indanone (CAS 26976-59-0) has an estimated water solubility of approximately 81.5 g/L (550 mM) at 25 °C based on its LogP of 0.68 [1]. The ~25-fold reduction in aqueous solubility for the target compound is a direct consequence of the two methoxy substituents at C5 and C6, which increase molecular weight (208.21 vs. 148.16 g/mol) and enhance lipophilicity. This solubility difference has practical implications for analytical sample preparation: the target compound requires organic co-solvents (methanol or acetonitrile) for dissolution at concentrations needed for HPLC reference standard solutions, whereas 3-hydroxy-1-indanone is freely soluble in water . The parent ketone 5,6-dimethoxy-1-indanone is reported as insoluble in water and soluble in organic solvents such as methanol, positioning the target compound's solubility intermediate between the more polar des-methoxy analog and the more lipophilic parent ketone .

Aqueous solubility Formulation Sample preparation

Hydrogen Bond Donor Capacity and Topological Polar Surface Area: Structural Differentiation from 5,6-Dimethoxy-1-indanone

The target compound possesses exactly one hydrogen bond donor (the C3-OH group) and four hydrogen bond acceptors (the C1 carbonyl oxygen, the C3 hydroxyl oxygen, and the two methoxy oxygens), yielding a computed topological polar surface area (TPSA) of 55.76 Ų [1]. In contrast, 5,6-dimethoxy-1-indanone has zero HBD and three HBA, with a TPSA of approximately 35.53 Ų [2]. This difference of ~20 Ų in TPSA and the gain of one HBD have measurable consequences: (a) the target compound exhibits stronger retention on polar stationary phases (e.g., HILIC) relative to reversed-phase systems; (b) the predicted blood-brain barrier permeation and oral absorption parameters diverge from the parent ketone; and (c) the compound engages in intermolecular hydrogen bonding in the solid state, which may influence crystallinity and melting behavior [3]. The predicted pKa of the C3 hydroxyl proton is approximately 13.08, indicating that the alcohol remains fully protonated under all physiologically and analytically relevant pH conditions (pH 1–10), meaning its hydrogen-bond donor character is invariant across standard HPLC mobile phase pH ranges [4].

Hydrogen bonding Drug-likeness Permeability Chromatography

Chromatographic Identity as a Process-Specific Donepezil Impurity Marker: Differentiation from Other Donepezil-Related Impurities

The target compound is cataloged as Donepezil Impurity 32 (CAS 148517-82-2) and is structurally distinct from other Donepezil process impurities characterized in the primary literature [1]. Reddy et al. (2004) identified and characterized five major Donepezil impurities (Impurities I–V) detected at levels of 0.05–0.2% by isocratic reversed-phase HPLC; none of these correspond to the 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one structure, as all five characterized impurities retain the 2-substituted piperidine/piperidylmethyl moiety [2]. The target compound, lacking this N-containing side chain, is a lower-molecular-weight species (MW 208.21 vs. 289–395 Da for the side-chain-bearing impurities) that likely originates from over-reduction of the 5,6-dimethoxy-1-indanone intermediate during Donepezil synthesis rather than from downstream coupling or degradation pathways [3]. This distinct origin means the compound serves as a marker for a specific synthetic process deviation (excessive or non-selective reduction conditions) and cannot be replaced by other Donepezil impurities for method validation [4]. Regulatory guidelines (ICH Q3A/Q3B) require that any impurity present at ≥0.10% in an API be identified and characterized; reference standards of this compound enable compliance with these requirements for Donepezil manufacturers [5].

Pharmaceutical impurity profiling HPLC Reference standard Quality control

Available Purity Grade and Characterization Depth: Target Compound vs. Generic 5,6-Dimethoxy-1-indanone

The target compound is commercially available from multiple specialist suppliers at HPLC purity grades of 95%, 98%, and 99%+, with comprehensive characterization packages that typically include HPLC chromatogram, ¹H NMR, ¹³C NMR, mass spectrum, and IR data [1]. Suppliers such as BOC Sciences, Alfa Chemistry, and SynZeal offer the compound specifically as a 'Donepezil Impurity' reference standard intended for use in analytical method development, method validation (AMV), and quality control (QC) applications for ANDA and DMF filings . In contrast, 5,6-dimethoxy-1-indanone (CAS 2107-69-9) is primarily supplied as a bulk synthetic intermediate (typical purity 98% by GC) for use in Donepezil synthesis, and its certificate of analysis often lacks the detailed spectroscopic characterization (e.g., full NMR assignment, HRMS) that accompanies the impurity reference standard . The target compound's availability at the 10 mg, 25 mg, 50 mg, and 100 mg scale is tailored to the needs of analytical laboratories, whereas 5,6-dimethoxy-1-indanone is typically supplied at gram-to-kilogram quantities for synthetic use . This distinction in supply chain positioning and documentation rigor means that for regulatory analytical applications, the target compound is procurement-ready, while 5,6-dimethoxy-1-indanone would require additional in-house characterization before use as a reference marker.

Reference standard Purity Characterization Procurement

Procurement-Relevant Application Scenarios for 3-Hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one


Donepezil API Impurity Profiling and Pharmacopoeial Method Validation

The primary procurement scenario for this compound is as a qualified reference standard for the identification, quantification, and control of process-related impurities in Donepezil hydrochloride API and finished dosage forms. Regulatory submissions (ANDA, DMF) require validated HPLC methods capable of resolving and quantifying all impurities present at ≥0.10% [1]. The target compound's distinct LogP (~1.32) and TPSA (55.76 Ų) ensure baseline chromatographic separation from Donepezil (LogP ~4.0–4.5) and the key intermediate 5,6-dimethoxy-1-indanone under standard reversed-phase conditions [2]. Analytical laboratories should procure the compound at the highest available purity (≥98% by HPLC) with full spectroscopic documentation (¹H/¹³C NMR, HRMS, IR) to satisfy regulatory reviewer expectations for reference standard qualification .

Synthetic Process Optimization and Impurity Fate-and-Purge Studies

The compound serves as a marker for over-reduction of the 5,6-dimethoxy-1-indanone intermediate during Donepezil manufacturing. Process development chemists can use the authentic reference standard to spike crude reaction mixtures and track the impurity through downstream unit operations (reduction, alkylation, salt formation, crystallization), quantifying purge factors at each step [3]. The distinct molecular weight (208.21 Da) and fragmentation pattern of the compound enable selective detection by LC-MS even in complex matrices, facilitating fate-and-purge studies that support ICH M7 and ICH Q3A regulatory risk assessments [4].

3-Hydroxyindanone Scaffold Derivatization for Medicinal Chemistry

Beyond its role as an impurity standard, the compound can serve as a versatile synthetic building block for medicinal chemistry programs exploring the 3-hydroxyindanone pharmacophore, which is present in diverse bioactive natural products and synthetic drug candidates [5]. The C3 hydroxyl group is amenable to oxidation (yielding the 1,3-dione), acylation, sulfonylation, or Mitsunobu inversion, while the C1 ketone can undergo reductive amination, oxime formation, or Grignard addition. The 5,6-dimethoxy substitution pattern is identical to the Donepezil pharmacophore, enabling structure-activity relationship (SAR) studies around the acetylcholinesterase binding pocket [6]. Researchers should note that the compound is supplied as a racemate; enantiomerically enriched material would require chiral chromatography or asymmetric synthesis.

Chromatographic Method Development and System Suitability Testing

The compound's intermediate polarity and unique combination of hydrogen-bond donor/acceptor functionality make it a useful probe for evaluating and optimizing HPLC column selectivity. Its retention behavior differs systematically from both more lipophilic (5,6-dimethoxy-1-indanone) and more polar (3-hydroxy-1-indanone) analogs, providing a three-point selectivity assessment for C18, phenyl-hexyl, and HILIC stationary phases [7]. In Donepezil impurity methods, the compound can be employed as a system suitability marker to verify resolution from the API peak and from the 5,6-dimethoxy-1-indanone intermediate peak before running sample sequences [8].

Quote Request

Request a Quote for 3-hydroxy-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.